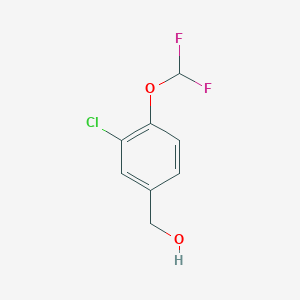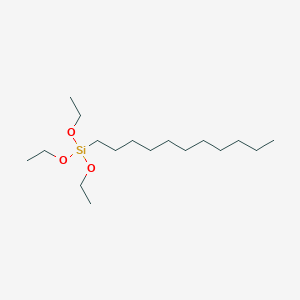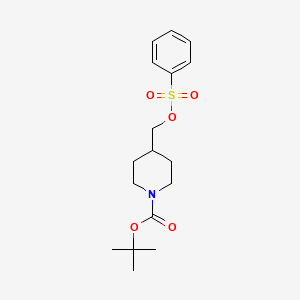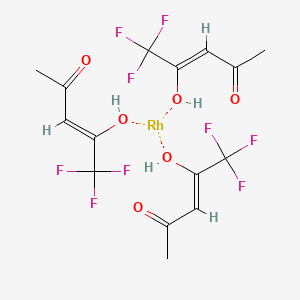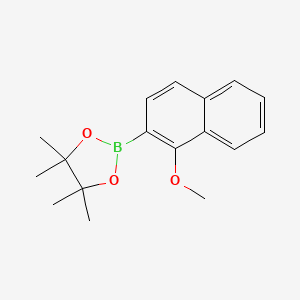
5-(Benzyloxy)-3-hydroxymethylpyridine
Vue d'ensemble
Description
“5-(Benzyloxy)-3-hydroxymethylpyridine” is a chemical compound that likely contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a pyridine ring with a benzyloxy group attached at the 5-position and a hydroxymethyl group at the 3-position .Chemical Reactions Analysis
The chemical reactions of “this compound” would likely be influenced by the presence of the pyridine ring, which can participate in various chemical reactions . The benzyloxy and hydroxymethyl groups may also influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by the presence of the pyridine ring and the benzyloxy and hydroxymethyl groups .Applications De Recherche Scientifique
5-(Benzyloxy)-3-hydroxymethylpyridine has a wide range of scientific applications. It has been used in the development of catalysts for various reactions, such as the synthesis of aryl amines and the preparation of substituted pyridines. It has also been used in the synthesis of various organic compounds, such as quinolines and quinazolines. In addition, this compound has been used as a reagent in the synthesis of various polymers, such as polyurethanes. Furthermore, this compound has been used in the synthesis of pharmaceuticals and in the development of new drugs.
Mécanisme D'action
Mode of Action
It’s possible that it may act similarly to other benzyloxy compounds, which often function by binding to their target proteins and modulating their activity .
Biochemical Pathways
It’s worth noting that many drugs and compounds exert their effects by modulating multiple biochemical pathways, often in complex and interrelated ways .
Result of Action
The effects of a compound on cells and molecules often depend on its specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and how effectively it can interact with its targets . .
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-(Benzyloxy)-3-hydroxymethylpyridine in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. In addition, this compound is relatively safe to use and has a wide range of applications. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain reactions. In addition, this compound is a relatively expensive compound, which can limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for 5-(Benzyloxy)-3-hydroxymethylpyridine research. One potential direction is to investigate its use in the development of new catalysts and reagents. In addition, further research could be conducted to investigate the biochemical and physiological effects of this compound and its derivatives. Furthermore, research could be conducted to explore the potential use of this compound in the synthesis of new drugs and pharmaceuticals. Finally, research could be conducted to investigate the potential use of this compound in the development of new polymers and materials.
Propriétés
IUPAC Name |
(5-phenylmethoxypyridin-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-13(8-14-7-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAOGVYSSIRYSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CC(=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2'-Oxybis[N,N-dimethyl-acetamide]](/img/structure/B6327466.png)
